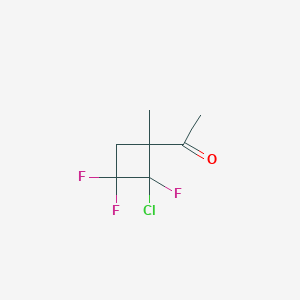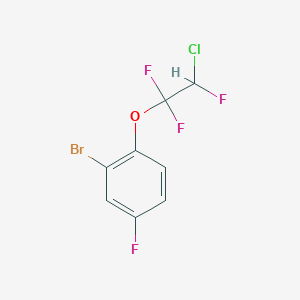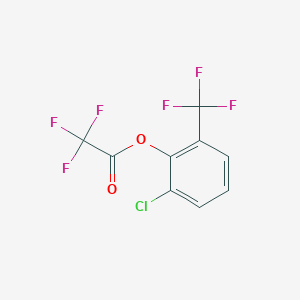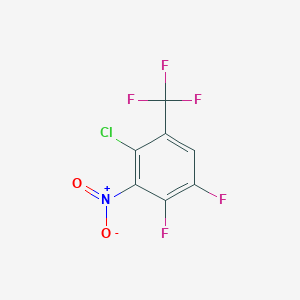
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran (DHTBF) is a novel compound that has recently been studied for its potential scientific and medical applications. It is a member of the benzofuran family, which is a group of heterocyclic compounds consisting of a six-membered ring with two oxygen atoms and two sulfur atoms. DHTBF has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, DHTBF has been studied for its potential use in the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran has been studied for its potential uses in scientific research. It has been found to possess anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities, which makes it a promising compound for use in the development of new drugs and therapies for various diseases. In addition, this compound has been studied for its potential use in the synthesis of other compounds and for its ability to act as a catalyst in chemical reactions.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. In addition, this compound has been shown to interact with certain cell receptors, which may play a role in its anti-inflammatory and anti-oxidative activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to possess anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, this compound has been found to possess anti-aging and anti-diabetic properties, as well as to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, this compound is non-toxic and has a low cost. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively unstable compound and its shelf life is limited.
Direcciones Futuras
The potential applications of 2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran are still being explored. Some of the potential future directions for research include the development of new drugs and therapies based on the compound’s anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to explore its potential uses in the synthesis of other compounds and as a catalyst in chemical reactions. Finally, further research is needed to improve the stability and shelf life of this compound.
Métodos De Síntesis
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran can be synthesized using a variety of methods, including the Wittig-Horner reaction and the Baylis-Hillman reaction. In the Wittig-Horner reaction, a Wittig reagent is reacted with a ketone or aldehyde in the presence of a base to form an alkene. The Baylis-Hillman reaction is a chemical reaction in which an aldehyde or ketone is reacted with an organometallic reagent to form an alkene. Both of these methods can be used to synthesize this compound.
Propiedades
IUPAC Name |
2,2-dimethyl-4-(trifluoromethylsulfanyl)-3H-1-benzofuran-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2S/c1-10(2)5-6-8(17-11(12,13)14)4-3-7(15)9(6)16-10/h3-4,15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVADDCDXYQLEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)O)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)





